molecular formula C3H4FNS B3343102 2-Fluoroethyl thiocyanate CAS No. 505-13-5

2-Fluoroethyl thiocyanate

Cat. No.: B3343102
CAS No.: 505-13-5
M. Wt: 105.14 g/mol
InChI Key: YCDXXCPZKJPBTE-UHFFFAOYSA-N
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Description

2-Fluoroethyl thiocyanate is an organic compound that contains both a fluorine atom and a thiocyanate group It is represented by the chemical formula FCH2CH2SCN

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoroethyl thiocyanate can be synthesized through the reaction of 2-fluoroethyl bromide with potassium thiocyanate in an aqueous medium. The reaction typically proceeds as follows:

FCH2CH2Br+KSCNFCH2CH2SCN+KBr\text{FCH}_2\text{CH}_2\text{Br} + \text{KSCN} \rightarrow \text{FCH}_2\text{CH}_2\text{SCN} + \text{KBr} FCH2​CH2​Br+KSCN→FCH2​CH2​SCN+KBr

This method involves heating the reactants in ethanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoroethyl thiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.

    Reduction Reactions: Reduction of this compound can yield thiol derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or sodium hydroxide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Scientific Research Applications

2-Fluoroethyl thiocyanate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to introduce both fluorine and thiocyanate functionalities into molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-fluoroethyl thiocyanate involves its interaction with biological molecules through the thiocyanate group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atom enhances the compound’s reactivity and stability, allowing it to effectively target specific molecular pathways .

Comparison with Similar Compounds

    2-Fluoroethyl isothiocyanate: Similar structure but with an isothiocyanate group instead of a thiocyanate group.

    3-Fluoropropyl thiocyanate: Similar structure but with an additional carbon atom in the alkyl chain.

    2-Fluoroethyl xanthate: Contains a xanthate group instead of a thiocyanate group

Uniqueness: 2-Fluoroethyl thiocyanate is unique due to the presence of both a fluorine atom and a thiocyanate group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-fluoroethyl thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4FNS/c4-1-2-6-3-5/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDXXCPZKJPBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964714
Record name 2-Fluoroethyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505-13-5
Record name Thiocyanic acid, 2-fluoroethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoroethyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Fluoroethyl thiocyanate
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